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molecular formula C8H16O7S2 B8503754 2-Acetyl-2-methylpropane-1,3-diol bismethanesulphonate

2-Acetyl-2-methylpropane-1,3-diol bismethanesulphonate

Cat. No. B8503754
M. Wt: 288.3 g/mol
InChI Key: MVMQMNDHMWHSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04415586

Procedure details

66 g (0.5 mol) of 3-oxo-2,2-bis-(hydroxymethyl)butane (for the preparation, see Beilstein H 1, E III 3306, IV 4132 and J. Chem. Soc., London, 1932, 2671) were dissolved in 300 ml of 1,2-dichlorethane, 114.5 g (1 mol) of methanesulphonyl chloride were added dropwise, and 158 g (2 mol) of pyridine were added dropwise at 0°-5° C. The mixture was subsequently stirred at room temperature for 15 hours and then poured onto 600 ml of ice-water and 100 ml of concentrated hydrochloric acid. A solid thereby precipitated and was filtered off. The aqueous phase was extracted with 1,000 ml of methylene chloride; the solid was dissolved in the methylene chloride phase, the organic phase was dried over sodium sulphate, the solvent was distilled off under a waterpump vacuum and the residue was suspended in 200 ml of ether. The residue was filtered off and washed with 100 ml of ether. 100 g (about 70% of theory) of 2-acetyl-2-methyl-propane-1,3-diol bismethanesulphonate of melting point 105°-108° C. were obtained. ##STR71##
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
114.5 g
Type
reactant
Reaction Step Four
Quantity
158 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:9])[C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4].[CH3:10][S:11](Cl)(=[O:13])=[O:12].N1C=CC=CC=1.Cl>ClCCCl>[CH3:10][S:11]([O:6][CH2:5][C:3]([C:2](=[O:1])[CH3:9])([CH3:4])[CH2:7][O:8][S:11]([CH3:10])(=[O:13])=[O:12])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
O=C(C(C)(CO)CO)C
Step Two
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
114.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
158 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid thereby precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 1,000 ml of methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in the methylene chloride phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a waterpump vacuum
FILTRATION
Type
FILTRATION
Details
The residue was filtered off
WASH
Type
WASH
Details
washed with 100 ml of ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CS(=O)(=O)OCC(COS(=O)(=O)C)(C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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